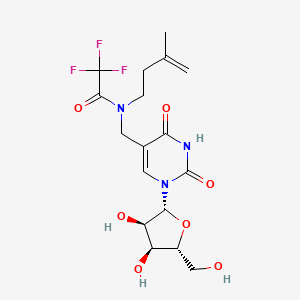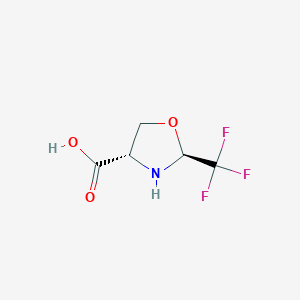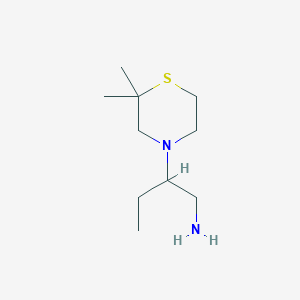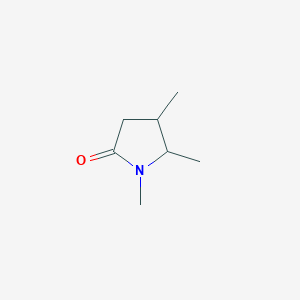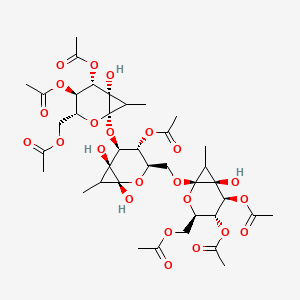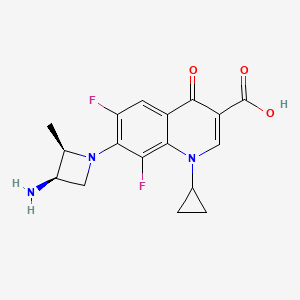![molecular formula C7H7NO2 B12866325 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that features a fused ring system containing both pyrrole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one typically involves cyclization reactions. One common method is the oxa-Pictet–Spengler reaction, which involves the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone, catalyzed by p-toluenesulfonic acid . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[1,2-c][1,3]oxazines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-derivatives, while reduction could produce hydroxy or amino derivatives.
科学的研究の応用
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its potential antileishmanial activity.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have been screened for potential antidepressant activity.
Uniqueness
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
3,4-dihydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-8-4-1-2-6(8)3-5-10-7/h1-2,4H,3,5H2 |
InChIキー |
YMBRYFNMCRNYNT-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N2C1=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


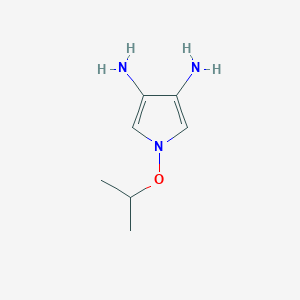


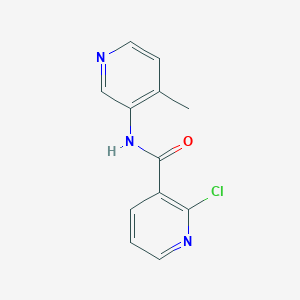
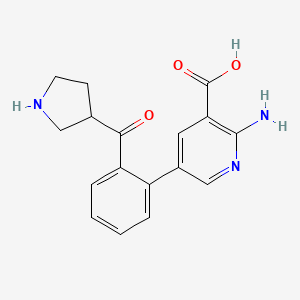
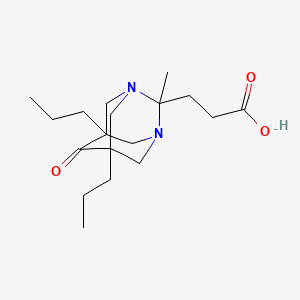
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
